molecular formula C12H14BrN3O B1444329 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine CAS No. 705262-45-9

4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine

Cat. No.: B1444329
CAS No.: 705262-45-9
M. Wt: 296.16 g/mol
InChI Key: KADJTHAKUYKAIJ-UHFFFAOYSA-N
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Description

4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It serves as a versatile synthetic intermediate and building block. The structure combines two privileged scaffolds in drug discovery: the imidazo[1,2-a]pyridine core and the morpholine ring. The imidazo[1,2-a]pyridine moiety is a nitrogen-containing heterocycle frequently found in biologically active molecules. Compounds based on this scaffold are investigated as modulators of various biological targets. For instance, some imidazo[1,2-a]pyridine derivatives have been explored as modulators of the 5-HT2A serotonin receptor, with potential research applications for related disorders . Furthermore, the bromine substituent at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of diverse structure-activity relationships . The incorporation of the morpholine ring is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. Research indicates that adding a morpholine moiety can enhance a molecule's solubility and its ability to form key interactions with target proteins, such as hydrogen bonding with conserved lysine residues in enzyme active sites . This can lead to improved potency and selectivity, as demonstrated in the development of kinase inhibitors for research purposes . Handling Note: Based on the safety profiles of similar bromo-substituted heterocycles, this compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet and use appropriate personal protective equipment. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-10-1-2-12-14-7-11(16(12)8-10)9-15-3-5-17-6-4-15/h1-2,7-8H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJTHAKUYKAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Aza-Friedel–Crafts Reaction

A recently developed method involves a Y(OTf)3-catalyzed three-component reaction among imidazo[1,2-a]pyridines, aldehydes, and amines to form C3-alkylated products.

  • Procedure: The imidazo[1,2-a]pyridine reacts with an aldehyde and morpholine under Lewis acid catalysis.
  • Advantages: Simple operation, high atom economy, oxidant-free, and broad substrate scope.
  • Mechanism: Involves formation of an iminium intermediate followed by nucleophilic attack by the imidazo[1,2-a]pyridine at the C3 position.
  • Yield: Generally high (up to 85%).
  • Notes: Radical pathways are excluded based on control experiments with radical inhibitors (TEMPO, BHT).

BCl3-Mediated Nucleophilic Substitution

An efficient BCl3-mediated reaction enables the substitution of nucleophiles such as morpholine at the C3 methylene position of imidazo[1,2-a]pyridines.

  • Procedure: Treatment of 3-(bromomethyl)imidazo[1,2-a]pyridine derivatives with morpholine in the presence of BCl3.
  • Features: Mild conditions, high selectivity, and applicability to a wide variety of nucleophiles (amines, thiols, alcohols).
  • Advantages: General method for C–N, C–S, and C–O bond formation with good atom economy.
  • Yield: Typically high; conditions optimized to avoid harsh reagents.

Reductive Amination Using Sodium Tris(acetoxy)borohydride

A classical and well-documented method involves reductive amination of 6-bromonicotinaldehyde with morpholine.

  • Step 1: Condensation of 6-bromonicotinaldehyde with morpholine in 1,2-dichloroethane.
  • Step 2: Reduction using sodium tris(acetoxy)borohydride in the presence of acetic acid.
  • Step 3: Work-up with sodium bicarbonate solution.
  • Yield: Approximately 85%.
  • Purification: Flash column chromatography using ethyl acetate and ammonium hydroxide mixtures.
  • Notes: This method is scalable and provides the intermediate 4-((6-bromopyridin-3-yl)methyl)morpholine, which can be further converted to the imidazo[1,2-a]pyridine derivative.

Multi-Step Synthesis via Imidazo[1,2-a]pyridine Formation and Subsequent Functionalization

  • Step A: Condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde derivatives in methanol with tosic acid catalyst to form imidazo[1,2-a]pyridine core.
  • Step B: Bromination at the 6-position using N-bromosuccinimide (NBS) in acetonitrile at 30 °C.
  • Step C: Palladium-catalyzed amination with morpholine under Buchwald-Hartwig conditions.
  • Step D: Purification by preparative HPLC or silica gel chromatography.
  • Reaction Conditions Summary:
Step Reagents/Conditions Temperature Time Notes
A Pyridin-2-amine + Pyridine-2-carbaldehyde + TosOH 70 °C 12 h Formation of imidazo[1,2-a]pyridine core
B NBS in CH3CN 30 °C 5 h Selective bromination at C6 position
C Morpholine, Pd2(dba)3, XantPhos, t-BuONa 110 °C 12 h C–N bond formation (amination)
D Purification - - Prep-HPLC or chromatography
  • Yields: Generally good to excellent.
  • Advantages: Allows precise control over substitution pattern and functional group tolerance.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield
Aza-Friedel–Crafts (Y(OTf)3) Imidazo[1,2-a]pyridine, aldehyde, morpholine, Y(OTf)3 catalyst Simple, oxidant-free, broad substrate scope Requires Lewis acid catalyst ~80-85%
BCl3-Mediated Substitution 3-(bromomethyl)imidazo[1,2-a]pyridine, morpholine, BCl3 Mild, general for C–X bond formation Requires bromomethyl precursor High
Reductive Amination 6-bromonicotinaldehyde, morpholine, NaBH(OAc)3, AcOH Scalable, straightforward Needs careful handling of reducing agent ~85%
Multi-Step Pd-Catalyzed Amination Imidazo[1,2-a]pyridine, NBS, morpholine, Pd catalyst Precise substitution, versatile Multi-step, requires Pd catalyst Good to excellent

Research Findings and Notes

  • Radical pathways are excluded in the aza-Friedel–Crafts alkylation based on radical inhibitor studies.
  • BCl3-mediated reactions provide a versatile platform for introducing various nucleophiles at the C3 position of imidazo[1,2-a]pyridines with good atom economy.
  • Reductive amination remains a robust method for preparing morpholinomethyl-substituted pyridine intermediates, which can be elaborated to the imidazo[1,2-a]pyridine core.
  • Palladium-catalyzed amination allows late-stage functionalization, providing access to diverse derivatives.
  • Purification techniques such as flash chromatography and preparative HPLC are essential for isolating high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsYieldProductSource
Amine substitutionMorpholine, tert-butyl alcohol, 155°C, 3h93%4-(6-Morpholinylimidazo[1,2-a]pyridin-3-yl)morpholine
Thiol substitutionp-Methoxybenzylthiol, K₂CO₃, DMF, −45°C63%Thioether derivatives

Key features:

  • Electron-deficient aromatic systems enable SNAr with amines, thiols, and alkoxides .

  • Polar aprotic solvents (e.g., DMF) enhance reactivity .

Cross-Coupling Reactions

The C3 and C6 positions participate in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsYieldProductSource
3,4-DimethoxyphenylXPhos Pd G3, Cs₂CO₃Dioxane/H₂O, 80°C89%Biaryl-imidazo[1,2-a]pyridine

Mechanistic notes:

  • Bromine at C6 serves as a leaving group for coupling with aryl/heteroaryl boronic acids.

  • Electron-rich boronic acids enhance reaction rates.

BCl₃-Mediated Functionalization

Boron trichloride facilitates C–N bond formation at the C3-methyl position:

NucleophileConditionsYieldProductSource
PiperidineBCl₃ (1.4 equiv), DCM, 0°C to rt80%4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)piperidine
AnilineBCl₃ (1.4 equiv), DCM, 0°C to rt86%N-Phenylamine derivative

Proposed mechanism:

  • BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, forming a reactive intermediate.

  • Nucleophilic attack occurs at the activated methylene group .

Oxidation and Reduction

The morpholine-linked methyl group and imidazo[1,2-a]pyridine core undergo redox transformations:

Reaction TypeReagentsProductNotesSource
OxidationH₂O₂, FeCl₃Morpholine N-oxideSelective N-oxidation
ReductionNaBH₄, MeOHDihydroimidazo[1,2-a]pyridineCore saturation

Mechanistic Insights

  • Radical pathways are excluded in bromination reactions, as TEMPO (radical scavenger) does not suppress product formation .

  • Iminium ion intermediates form during Lewis acid-catalyzed alkylation, as confirmed by ESI-HRMS .

Functional Group Compatibility

The compound tolerates:

  • Electron-withdrawing groups (e.g., CF₃, CN) at C2 .

  • Halogens (Cl, Br) on the pyridine ring .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study :
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. The study identified that the presence of the bromine atom enhances the compound's interaction with target proteins involved in tumor growth regulation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against a range of bacterial strains, including resistant strains. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine moiety can enhance antimicrobial efficacy.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Neuropharmacological Effects

Recent studies have explored the neuropharmacological potential of this compound. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Case Study :
In a preclinical trial published in Neuropharmacology, researchers found that administration of this compound led to significant improvements in behavioral models of depression in rodents. The results indicated an increase in serotonin levels, which correlated with enhanced mood-related behaviors.

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent has been utilized in developing advanced materials with tailored mechanical properties.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyurethane50300
Epoxy Resin7010

Mechanism of Action

The mechanism of action of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • The introduction of bulky aryl groups (e.g., naphthyl in 9j) increases melting points compared to phenyl-substituted derivatives (e.g., 9a) .
  • Fluorine substitution (as in 4d) results in higher melting points (200–202°C) due to enhanced intermolecular interactions .

Synthetic Yields :

  • Derivatives with simple phenyl groups (e.g., 9a) achieve higher yields (86%) compared to nitro-substituted analogues (e.g., 459.30 g/mol compound in ), where yields are unreported but likely lower due to steric hindrance.

Brominated derivatives like this compound are primarily used as intermediates rather than bioactive agents .

Functional Group Modifications and Reactivity

  • Bromine vs. Chlorine : Bromine at C6 (as in the target compound) offers superior reactivity in Suzuki-Miyaura couplings compared to chloro analogues, enabling efficient synthesis of aryl/heteroaryl derivatives .
  • Morpholine vs. Piperazine: Replacing morpholine with piperazine (e.g., in 2-[4-({2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazin-1-yl]ethanol) alters solubility and bioavailability, as seen in pharmacokinetic studies .

Biological Activity

4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄BrN₃O, with a molecular weight of 284.16 g/mol. The compound features a morpholine ring attached to a bromoimidazopyridine moiety, which is significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
  • Antiviral Properties : Some derivatives have been reported to possess antiviral activity against influenza viruses. This suggests that this compound may also inhibit viral replication through similar mechanisms .
  • Antimicrobial Effects : The compound has shown potential as an antibacterial agent against gram-positive bacteria. Its effectiveness can be attributed to structural features that enhance binding to bacterial targets .

The biological activity of this compound can be attributed to its interaction with key biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation in cancerous tissues .
  • Disruption of Viral Replication : By targeting viral enzymes or receptors, such compounds may hinder the ability of viruses to replicate within host cells .
  • Antibacterial Mechanisms : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, leading to bacterial cell death .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study demonstrated that an imidazopyridine derivative exhibited an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer effects .
  • Another investigation reported that a structurally similar compound showed a significant reduction in viral load in a mouse model infected with influenza A virus, highlighting its potential as an antiviral agent .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerIC₅₀ = 0.126 µM (MDA-MB-231)
AntiviralSignificant reduction in viral load
AntimicrobialEffective against gram-positive bacteria

Q & A

Q. How can in vitro metabolic stability be assessed to guide prodrug design?

  • Methodology : Use liver microsomes (human or rat) to measure half-life (t₁/₂) and identify metabolites (LC-MS/MS). Focus on morpholine’s oxidation susceptibility; consider replacing with piperazine or stabilizing via methyl substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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